4-Azido-n-(sec-butyl)benzamide
Description
4-Azido-N-(sec-butyl)benzamide is a synthetic benzamide derivative characterized by an azido (-N₃) group at the para position of the benzamide core and a sec-butyl substituent on the nitrogen atom. Its structure combines the aromatic benzamide scaffold with functional groups that enhance reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound’s azido group enables selective bioconjugation and polymer grafting, making it valuable in materials science and pharmaceutical research .
Properties
IUPAC Name |
4-azido-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-8(2)13-11(16)9-4-6-10(7-5-9)14-15-12/h4-8H,3H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESPBCZLSQISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-n-(sec-butyl)benzamide typically involves the reaction of sec-butylamine with 4-azidobenzoic acid. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous-flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Types of Reactions:
Reduction: Reduction of the azide group can yield primary amines, which can be further functionalized.
Substitution: The azide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitrenes or other nitrogen-containing intermediates.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Azido-n-(sec-butyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-n-(sec-butyl)benzamide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural Analogs in the Benzamide Class
Benzamide derivatives are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis of 4-Azido-N-(sec-butyl)benzamide with key analogs:
Key Findings :
Substituent Effects: sec-Butyl vs. Other Alkyl Groups
The sec-butyl group’s branched structure impacts physicochemical properties:
Reactivity in Click Chemistry
- Comparison with 4-Azido-N-(3-hydroxypropyl)benzamide : The hydroxypropyl group’s polarity improves aqueous solubility, facilitating reactions in biological buffers. In contrast, the sec-butyl derivative requires organic solvents, limiting its use in aqueous systems but favoring organic-phase polymer synthesis .
- Triazolyl-Benzamide Applications : Both compounds form triazole linkages post-CuAAC, but the sec-butyl variant’s hydrophobicity may enhance compatibility with lipid-based drug delivery systems .
Analytical Differentiation Challenges
Forensic studies highlight difficulties in distinguishing benzamide derivatives due to structural similarities. Techniques like HPLC-MS and IR spectroscopy are critical for differentiating this compound from analogs, particularly by identifying unique fragmentation patterns or azido/alkyl vibrational modes .
Biological Activity
4-Azido-n-(sec-butyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an azido group () attached to a benzamide backbone with a sec-butyl substituent. The presence of the azido group is crucial for its reactivity and biological interactions, as it can participate in various chemical reactions, including click chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azido group can facilitate the formation of reactive intermediates that may interact with proteins or nucleic acids, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may bind to enzymes, altering their function.
- DNA Interaction : Compounds with similar structures have shown the ability to bind DNA, which can affect cell proliferation and induce apoptosis in cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of benzamides have demonstrated significant inhibitory effects on cancer cell lines. A study reported that certain benzamide derivatives exhibited IC50 values in the low micromolar range against various cancer types, indicating strong antitumor activity .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | 9.48 ± 1.15 |
| Benzamide Derivative X | HCC827 (lung cancer) | 6.26 ± 0.33 |
| Benzamide Derivative Y | NCI-H358 (lung cancer) | 6.48 ± 0.11 |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide structure significantly influence biological activity. For instance:
- Substituent Effects : The nature and position of substituents on the benzene ring can enhance or diminish biological activity.
- Azido Group Role : The presence of the azido group is essential for maintaining high reactivity and potential bioactivity.
Case Studies
- Antitumor Efficacy : A series of experiments conducted on lung cancer cell lines revealed that compounds similar to this compound could effectively inhibit cell growth, suggesting a promising avenue for further drug development .
- Antimicrobial Testing : In vitro studies showed that certain derivatives exhibited significant antimicrobial properties, particularly against Staphylococcus aureus, highlighting their potential as therapeutic agents in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
